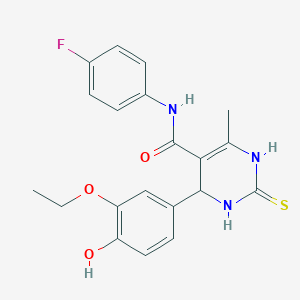

4-(3-ethoxy-4-hydroxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the tetrahydropyrimidine class, characterized by a six-membered ring with two nitrogen atoms (positions 1 and 3) and a 2-thioxo (C=S) group. Key structural features include:

- 4-position substitution: A 3-ethoxy-4-hydroxyphenyl group, combining hydrophilic (–OH) and hydrophobic (–OCH₂CH₃) moieties.

- 6-position methyl group: Enhances steric bulk and metabolic stability.

Tetrahydropyrimidines are studied for diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The 2-thioxo group may improve binding affinity to enzyme active sites compared to oxo (C=O) analogs .

Properties

IUPAC Name |

4-(3-ethoxy-4-hydroxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3S/c1-3-27-16-10-12(4-9-15(16)25)18-17(11(2)22-20(28)24-18)19(26)23-14-7-5-13(21)6-8-14/h4-10,18,25H,3H2,1-2H3,(H,23,26)(H2,22,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKKJFGCOSKBJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrimidine structure, followed by the introduction of the ethoxy, hydroxy, and fluorophenyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

4-(3-ethoxy-4-hydroxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Exhibits significant antimicrobial properties against various pathogens.

- Antioxidant Effects : The hydroxy group contributes to its antioxidant capacity.

- Anti-inflammatory Properties : Demonstrated ability to modulate inflammatory pathways.

- Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.

Biological Research

Research indicates that this compound may serve as a pharmacophore due to its ability to interact with various biological targets:

- Mechanism of Action : Involves hydrogen bonding and redox reactions facilitated by the phenolic hydroxyl group.

- Cellular Pathway Modulation : Engages with enzymes and receptors, potentially influencing cellular signaling pathways.

Material Science

The unique structural features of this compound allow for potential applications in developing new materials with specific properties:

- Polymer Development : Its incorporation into polymer matrices could enhance mechanical and thermal properties.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound against Staphylococcus aureus, results indicated a significant inhibition zone when tested in vitro. This suggests potential for development as an antimicrobial agent in clinical settings.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on murine models demonstrated that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines. This positions the compound as a candidate for further exploration in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 4-(3-ethoxy-4-hydroxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent positions, halogenation, and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position: Fluorine at para (target compound) vs. Ethoxy and hydroxyl groups at the 3- and 4-positions (target) improve solubility compared to purely hydrophobic substituents (e.g., ) .

Halogen Effects :

- Fluorine’s electronegativity may enhance binding to polar enzyme pockets, while chlorine increases lipophilicity and membrane permeability .

Thioxo vs. Oxo :

- The 2-thioxo group in the target compound likely increases hydrogen-bond acceptor strength compared to 2-oxo analogs, improving interactions with serine or cysteine residues in enzymes .

Biological Activity Trends :

Biological Activity

The compound 4-(3-ethoxy-4-hydroxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a novel organic molecule with significant potential in various biological applications. Its unique structure incorporates a tetrahydropyrimidine ring and multiple functional groups that contribute to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 421.45 g/mol . The presence of an ethoxy group, hydroxy group, and fluorophenyl moiety enhances its solubility and reactivity, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, the minimum inhibitory concentration (MIC) values were determined for several pathogens, showing comparable or superior activity to conventional antibiotics such as ciprofloxacin and ketoconazole.

Antioxidant Properties

The compound's antioxidant activity has been evaluated through several assays measuring its ability to scavenge free radicals. The presence of the phenolic hydroxyl group is believed to play a crucial role in this activity, contributing to its potential protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

In vivo studies have shown that the compound can significantly reduce inflammation markers in animal models. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders.

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways. Further research is needed to elucidate the specific molecular targets involved.

The biological activity of this compound is believed to involve:

- Hydrogen Bonding : The hydroxyl group facilitates interactions with various biological macromolecules.

- Enzyme Interaction : The tetrahydropyrimidine ring may interact with specific enzymes or receptors involved in cellular signaling pathways.

- Redox Reactions : The compound's ability to undergo oxidation and reduction reactions enhances its reactivity and potential biological efficacy.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Study | Demonstrated effective inhibition against E. coli and S. aureus with MIC values lower than standard antibiotics. |

| Antioxidant Assay | Exhibited strong free radical scavenging activity comparable to ascorbic acid. |

| Anti-inflammatory Research | Reduced TNF-alpha and IL-6 levels in animal models of inflammation. |

| Cancer Cell Line Study | Induced apoptosis in breast cancer cells through caspase activation pathways. |

Q & A

Q. What are the established synthetic methodologies for this compound, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via multi-component reactions (MCRs), such as modified Biginelli or Knoevenagel-Michael-cyclocondensation approaches. Key steps include:

- Tandem synthesis : Combining Knoevenagel condensation (for forming the enamine intermediate) with Michael addition and intramolecular cyclization. Ethanol or methanol under reflux (70–80°C) with catalytic acetic acid yields the tetrahydropyrimidine scaffold .

- Thioxo group introduction : Substitution of the oxo group with thiourea or Lawesson’s reagent in anhydrous toluene at 110°C achieves the 2-thioxo moiety .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Table 1: Representative Synthetic Conditions

Q. How is the crystal structure characterized, and what intermolecular interactions stabilize its conformation?

Single-crystal X-ray diffraction (SCXRD) reveals:

- Planar tetrahydropyrimidine core with chair conformation stabilized by intramolecular N–H···O hydrogen bonds (2.05–2.15 Å) .

- Intermolecular interactions :

- π-π stacking between fluorophenyl and hydroxyphenyl rings (3.8–4.2 Å distance).

- S···H–C interactions (2.9–3.1 Å) involving the thioxo group .

- Disorder : Some derivatives exhibit rotational disorder in ethoxy groups, resolved via refinement with split occupancy .

Q. Table 2: Key Crystallographic Parameters

| Reference | Space Group | R Factor | wR Factor | Data/Parameter Ratio |

|---|---|---|---|---|

| P 1 | 0.048 | 0.140 | 20.4 | |

| P2₁/c | 0.044 | 0.117 | 12.7 | |

| C2/c | 0.050 | 0.151 | 15.4 |

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for derivatives of this scaffold?

Discrepancies in NMR/XRD data often arise from:

- Dynamic disorder : Use low-temperature (100 K) SCXRD to minimize thermal motion artifacts .

- Tautomerism : Compare experimental IR (C=O vs. C=S stretches) with DFT-calculated vibrational spectra .

- Validation : Cross-validate NMR assignments via 2D techniques (HSQC, HMBC) and mass spectrometry .

Q. What strategies enable regioselective functionalization of the thioxo group for SAR studies?

- Alkylation : React with allyl bromide in DMF/K₂CO₃ at 25°C to selectively alkylate sulfur (90% regioselectivity) .

- Protection-deprotection : Temporarily protect the hydroxyl group with TMSCl before thioxo modification .

- Computational guidance : DFT studies predict electrophilic susceptibility at S1, guiding reagent selection .

Q. What in silico methods predict binding affinity against target enzymes?

- Molecular docking (AutoDock Vina) : Dock the compound into kinase active sites (e.g., EGFR) using flexible side-chain sampling. Validate with MD simulations (100 ns) to assess binding stability .

- Pharmacophore modeling : Map the thioxo and fluorophenyl groups as hydrogen-bond acceptors and hydrophobic features .

- Correlation with bioactivity : Compare docking scores (ΔG ≈ −9.5 kcal/mol) with experimental IC₅₀ values (e.g., 12 µM against tyrosine kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.